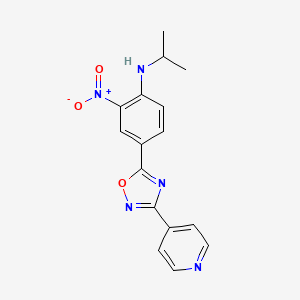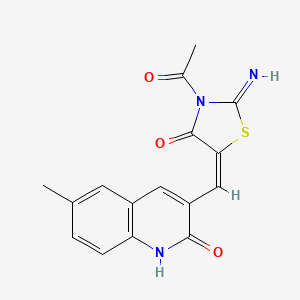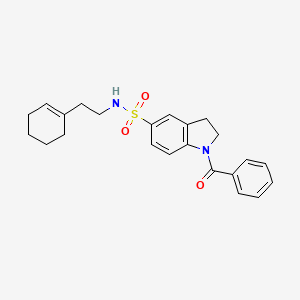
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide, also known as BHIEIS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHIEIS is a sulfonamide derivative of indoline, a heterocyclic compound that has been extensively studied for its biological activities. BHIEIS has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide is not fully understood. However, it has been suggested that 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide may exert its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and proteasome. 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has also been shown to induce apoptosis in cancer cells, leading to their death. 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has been studied for its potential use in the treatment of viral infections by inhibiting the activity of viral enzymes.
Advantages and Limitations for Lab Experiments
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has also been shown to exhibit various biological activities, making it a promising compound for scientific research. However, 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide. One potential area of research is the development of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide and its potential applications in scientific research. Additionally, the synthesis of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide derivatives may lead to the development of more potent and selective compounds for specific biological activities.
Synthesis Methods
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide can be synthesized using different methods, including the reaction of indoline-5-sulfonamide with benzoyl chloride and 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide.
Scientific Research Applications
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has been studied for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
1-benzoyl-N-[2-(cyclohexen-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-23(19-9-5-2-6-10-19)25-16-14-20-17-21(11-12-22(20)25)29(27,28)24-15-13-18-7-3-1-4-8-18/h2,5-7,9-12,17,24H,1,3-4,8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZWSPNFXDPQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

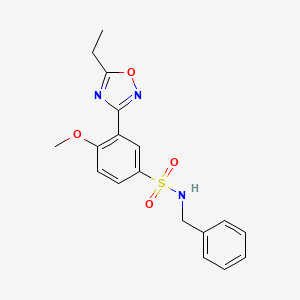
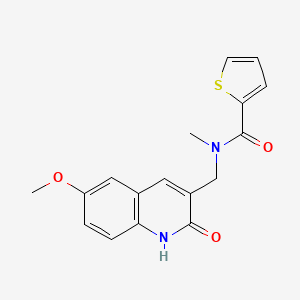
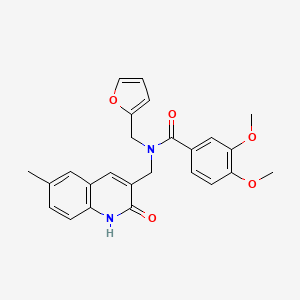
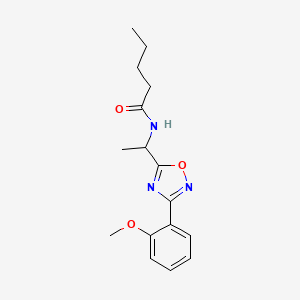
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)

![4-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718919.png)
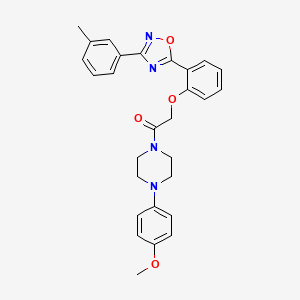
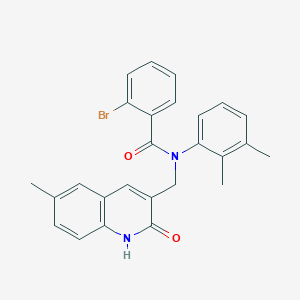
![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)
